molecular formula C21H20FN3O4S B2851815 3-((4-fluorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 899734-75-9

3-((4-fluorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B2851815
CAS No.: 899734-75-9
M. Wt: 429.47
InChI Key: WMYCBXVWAVGRTE-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary use. 3-((4-fluorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic small molecule of significant interest in early-stage pharmacological and biochemical research. This compound features a hybrid structure combining a 1,3,4-oxadiazole heterocycle, a tetrahydronaphthalene group, and a fluorophenylsulfonyl moiety. Such a structure is commonly investigated for its potential to modulate various enzymatic and receptor targets. Researchers may explore its utility as a key intermediate in organic synthesis or as a candidate molecule in high-throughput screening assays. Its specific properties and mechanism of action are yet to be fully characterized, necessitating further investigation. Scientists are encouraged to conduct their own rigorous in vitro and in vivo studies to elucidate its precise binding affinity, selectivity, pharmacokinetics, and pharmacodynamics. Handle with care in a controlled laboratory setting.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S/c22-17-7-9-18(10-8-17)30(27,28)12-11-19(26)23-21-25-24-20(29-21)16-6-5-14-3-1-2-4-15(14)13-16/h5-10,13H,1-4,11-12H2,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYCBXVWAVGRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Aryl-Oxadiazole Moiety

Compounds with structural similarities often differ in substituents on the aryl group attached to the 1,3,4-oxadiazole ring. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituent Biological Activity Notes
3-((4-Fluorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide C₂₃H₂₁FN₂O₄S 440.49 Not reported 5,6,7,8-Tetrahydronaphthalenyl, 4-fluorophenylsulfonyl Hypothesized HDAC inhibition
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) C₁₅H₁₄N₄O₂S₂ 362.42 135–136 4-Methylphenyl Alkaline phosphatase activity tested (results not disclosed)
N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e) C₁₅H₁₄N₄O₂S₂ 362.42 117–118 Phenyl Moderate cytotoxicity in preliminary assays
3-{[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide (8g) C₁₅H₁₅N₅O₂S₂ 377.44 142–143 4-Aminophenyl Enhanced solubility due to -NH₂ group
3-{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide (8h) C₁₅H₁₃N₅O₄S₂ 407.42 158–159 3-Nitrophenyl Potential nitro-reductase activation

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂ in 8h) increase melting points and may enhance oxidative stress-mediated cytotoxicity.
  • The 4-fluorophenylsulfonyl group in the target compound likely improves blood-brain barrier penetration compared to sulfanyl analogs (e.g., 8d–h) .

Sulfonyl vs. Sulfanyl Linkages

Sulfonyl groups (R-SO₂-) impart greater stability and electronegativity than sulfanyl (R-S-) linkages. For example:

  • 3-[(4-Methylphenyl)sulfonyl]-N-{5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}propanamide (): Dual sulfonyl groups enhance rigidity and may favor interactions with charged enzyme pockets.
  • 3-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide (): The sulfanyl linker increases flexibility but reduces metabolic resistance compared to sulfonyl analogs.

Heterocycle Modifications

Replacing the 1,3,4-oxadiazole with other heterocycles alters bioactivity:

  • N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (): Thiazole-furan hybrids exhibit potent KPNB1 inhibition and anticancer activity, suggesting the oxadiazole’s role is context-dependent .
  • Biheterocyclic propanamides with indolyl groups (): Indole-containing derivatives show antidiabetic activity, highlighting the scaffold’s versatility .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C-NMR (DMSO-d₆ or CDCl₃) to confirm sulfonyl (-SO₂), oxadiazole (C=N), and propanamide (-CONH) groups. Key signals: δ 8.1–8.3 ppm (aromatic protons), δ 2.3–2.5 ppm (tetrahydronaphthalene CH₂) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect byproducts (e.g., unreacted sulfonyl chloride) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~500–510) and fragmentation patterns .

How can structure-activity relationships (SAR) guide the optimization of bioactivity?

Advanced Research Question

  • Core Modifications : Substitute the tetrahydronaphthalene group with bicyclic analogs (e.g., indane) to evaluate changes in lipophilicity and target binding. Compare IC₅₀ values in enzyme inhibition assays .
  • Functional Group Analysis : Replace the 4-fluorophenylsulfonyl group with 4-chloro or 4-nitro analogs to study electronic effects on receptor affinity. Use molecular docking (e.g., AutoDock Vina) to predict binding modes .
  • Bioisosteric Replacements : Test oxadiazole vs. thiadiazole cores to assess metabolic stability (e.g., microsomal incubation assays) .

How to resolve discrepancies in bioactivity data between in vitro and in vivo models?

Advanced Research Question

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic clearance (CYP450 isoforms) to identify bioavailability issues .
  • Formulation Adjustments : Use lipid-based carriers (e.g., liposomes) to improve solubility if low in vivo efficacy stems from poor absorption .
  • Target Engagement Studies : Employ fluorescence polarization assays or SPR to confirm target binding in physiological conditions (e.g., serum-containing media) .

What methodologies are recommended for studying hydrolytic stability of the sulfonyl group?

Advanced Research Question

  • pH-Dependent Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hr, monitor degradation via HPLC, and calculate half-life (t₁/₂). Use Arrhenius plots to predict shelf-life .
  • Forced Degradation : Expose to oxidative (H₂O₂), thermal (40–60°C), and photolytic (ICH Q1B guidelines) conditions to identify degradation pathways .
  • Stabilization Strategies : Co-crystallization with cyclodextrins or addition of antioxidants (e.g., BHT) to mitigate hydrolysis .

How to design computational models for predicting off-target interactions?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Use AMBER/CHARMM force fields to simulate ligand-receptor complexes over 100 ns, analyzing RMSD and binding free energy (MM-PBSA) .
  • Off-Target Screening : Employ similarity-based tools (SwissTargetPrediction) or pharmacophore mapping (Phase) to identify potential kinase or GPCR off-targets .
  • Validation : Cross-reference computational predictions with in vitro panels (e.g., Eurofins SafetyScreen44) .

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